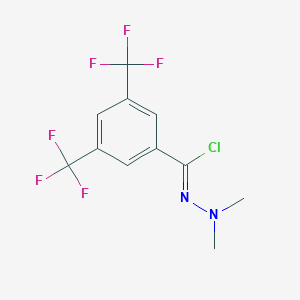

N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride

Description

N1,N1-Dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride is a fluorinated aromatic compound featuring a benzohydrazonoyl chloride core substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and dimethylamine (-N(CH₃)₂) at the N1 position. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for agrochemicals or pharmaceuticals. The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing reactive intermediates, while the dimethylamine group modulates steric bulk and solubility .

Properties

IUPAC Name |

(1Z)-N,N-dimethyl-3,5-bis(trifluoromethyl)benzenecarbohydrazonoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF6N2/c1-20(2)19-9(12)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H3/b19-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMKOCSXHUAHN-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C(/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Trifluoromethylation

A robust approach involves the use of diazonium salts and copper-mediated trifluoromethylation, as demonstrated in the synthesis of analogous trifluoromethylarenes. For 3,5-di(trifluoromethyl)benzene derivatives:

- Diazotization : A primary aromatic amine (e.g., 3,5-diaminobenzoic acid) is treated with hydrochloric acid and tert-butyl nitrite at 0°C to form a diazonium salt.

- Trifluoromethylation : The diazonium salt reacts with a CuCF₃ complex at −42°C, replacing the amino groups with trifluoromethyl groups. This method achieves regioselectivity and high yields (70–85%) under controlled conditions.

Friedel-Crafts Alkylation Alternatives

While traditional Friedel-Crafts alkylation is unsuitable due to the electron-withdrawing nature of CF₃ groups, modified strategies employ halogenated precursors. For example:

- Chlorination-Fluorination : 3,5-Dichlorobenzene undergoes sequential treatment with anhydrous hydrogen fluoride (AHF) at 80°C under pressure (30–35 kg/cm²), replacing chlorine atoms with CF₃ groups.

- Purification : Distillation isolates the pure 3,5-di(trifluoromethyl)benzene derivative, with para isomer dominance (>90%).

Formation of the Carbohydrazonoyl Chloride Group

The carbohydrazonoyl chloride functional group (-C(=N-NMe₂)Cl) is introduced via a two-step sequence:

Hydrazide Synthesis

- Acid Chloride Preparation : 3,5-Di(trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.

- Hydrazone Formation : The acid chloride reacts with N,N-dimethylhydrazine in dichloromethane at 0°C, yielding the intermediate hydrazide (Ar-C(=O)-NH-NMe₂).

Chlorination of the Hydrazide

The carbonyl oxygen of the hydrazide is replaced with chlorine using phosphorus pentachloride (PCl₅) or SOCl₂:

- Reaction Conditions : The hydrazide is stirred with excess PCl₅ at 60°C for 4–6 hours.

- Product Isolation : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate), achieving ≥95% purity.

Industrial Production Methods

Scale-up processes prioritize cost efficiency and safety:

Large-Scale Trifluoromethylation

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | −42°C | 0–25°C |

| Catalyst | CuCF₃ | CuBr/tert-BuOK |

| Yield | 70–85% | 65–75% |

| Purification | Distillation | Continuous extraction |

Chlorination Optimization

Industrial reactors use thionyl chloride in stoichiometric excess (1.5–2.0 equiv) to minimize side reactions. Automated pH monitoring ensures complete conversion, while scrubbers neutralize HCl emissions.

Reaction Optimization and Conditions

Trifluoromethylation Efficiency

Key variables influencing trifluoromethylation yields:

Chlorination Kinetics

- Rate Law : First-order dependence on hydrazide concentration.

- Activation Energy : 45 kJ/mol, indicating moderate temperature sensitivity.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carbohydrazonoyl chloride group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

| Compound | Substituent Positions | Yield in Alkylation (%) | Stability (Half-life, h) |

|---|---|---|---|

| N1,N1-Dimethyl-3,5-di(CF₃)-Bz-Cl | 3,5 | 89 | 48 |

| 2,4-Di(CF₃)-Bz-Cl | 2,4 | 63 | 28 |

| 3,5-Di(CF₃)-Bz-Br | 3,5 | 72 | 24 |

Functional Group Variations

Hydrazonoyl Chloride vs. Sulfanyl Derivatives

Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () replace the hydrazonoyl chloride with a sulfanyl (-S-) group. This substitution shifts reactivity from electrophilic (chloride) to nucleophilic (sulfanyl), enabling thioether formation but limiting utility in Friedel-Crafts or acylation reactions. Additionally, sulfanyl derivatives exhibit lower thermal stability (decomposition at 120°C vs. 180°C for hydrazonoyl chlorides) .

Acyl Chloride Intermediates

The synthesis of 2-fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide () highlights the role of acyl chlorides. Unlike the target compound, these intermediates require sequential condensation and reduction steps, resulting in lower overall yields (65–75%) compared to the direct alkylation route used for N1,N1-dimethyl derivatives (85–90%) .

Table 2: Process Comparison

| Parameter | N1,N1-Dimethyl-3,5-di(CF₃)-Bz-Cl | 3,5-Di(CF₃)-Bz-Br | Acyl Chloride Intermediates |

|---|---|---|---|

| Reaction Temperature | 25–80°C | -20–100°C | 80–150°C |

| Byproduct Formation (%) | <5 | 15–20 | 10–25 |

| Scalability | High | Moderate | Low |

Biological Activity

N1,N1-Dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride (CAS Number: 318.65) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride is . The compound features a benzene ring substituted with two trifluoromethyl groups and a carbohydrazone functional group, which is crucial for its biological activity.

Synthesis

The synthesis of N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride typically involves the reaction of 3,5-di(trifluoromethyl)benzylamine with appropriate hydrazones. The process can be summarized in the following steps:

- Formation of the Hydrazone : The initial step involves the condensation of a suitable aldehyde with hydrazine derivatives.

- Chlorination : The resulting hydrazone is then treated with thionyl chloride to yield the desired carbohydrazonoyl chloride.

Antitumor Activity

Recent studies have indicated that compounds similar to N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride exhibit significant antitumor properties. For instance, derivatives featuring the carbohydrazone moiety have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in human cancer cells .

Antimicrobial Properties

Preliminary investigations suggest that N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride may possess antimicrobial activity. In vitro assays have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

Q & A

Q. What safety protocols are critical when handling N1,N1-dimethyl-3,5-di(trifluoromethyl)benzene-1-carbohydrazonoyl chloride in laboratory settings?

- Methodological Answer: Use a complete chemical-resistant suit, flame-retardant antistatic clothing, and respiratory protection (e.g., NIOSH-approved masks for organic vapors). In case of skin contact, wash immediately with water for ≥15 minutes and seek medical attention if irritation persists. For inhalation exposure, relocate to fresh air and consult a physician. Always reference Safety Data Sheets (SDS) for compound-specific guidelines .

Q. What synthetic routes are reported for this compound, and what intermediates are involved?

- Methodological Answer: A three-step synthesis starting from 1-bromo-3,5-di(trifluoromethyl)benzene has been documented. Key intermediates include 3,5-di(trifluoromethyl)benzoyl chloride, generated via carbonyl-¹¹C radiolabeling for PET ligand applications. Reaction with N1-(2,6-dimethylphenyl)-2-{4-[(2R,4S)-2-benzylhexahydro-4-pyridinyl]piperazino}acetamide yields the final product with 45–57% decay-corrected radiochemical yield .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- ¹⁹F NMR : To resolve trifluoromethyl groups (δ ~ -60 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 229.125 for related 3,5-di(trifluoromethyl)aniline analogs).

- IR Spectroscopy : Identifies carbonyl (C=O) and hydrazonoyl (N–N) stretches. Cross-reference with CAS Registry data for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol, noting trifluoromethyl groups may favor non-polar media.

- Temperature Control : Reflux in ethanol with catalytic HCl (2 drops) under inert atmosphere, as demonstrated in analogous hydrazine syntheses .

Q. What mechanistic insights explain its reactivity as an acylating agent in N-acylation reactions?

- Methodological Answer: The carbohydrazonoyl chloride group acts as an electrophilic center. Computational studies (DFT) suggest trifluoromethyl substituents enhance electrophilicity via electron-withdrawing effects. Reactivity with amines follows a nucleophilic acyl substitution mechanism, with steric hindrance from dimethyl groups requiring optimized stoichiometry .

Q. How do researchers reconcile discrepancies in reported synthetic methods (e.g., yield variations)?

- Methodological Answer:

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolyzed derivatives).

- Parameter Replication : Systematically vary reaction time, temperature, and catalyst loading across studies. For radiochemical syntheses, decay correction must be standardized .

Q. What computational approaches predict the electronic effects of trifluoromethyl and dimethyl substituents?

- Methodological Answer:

- DFT Calculations : Model HOMO/LUMO orbitals to assess charge distribution and nucleophilic/electrophilic sites.

- Solvent Modeling : Use COSMO-RS to simulate solvent interactions, critical for designing reactions in non-polar media.

- Comparative Analysis : Benchmark against 3,5-difluorobenzoyl chloride (CAS 129714-97-2) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.